N-(1-Naphthyl)-N-phenylacrylamide chemical properties and structure
N-(1-Naphthyl)-N-phenylacrylamide chemical properties and structure
An In-depth Technical Guide to N-(1-Naphthyl)-N-phenylacrylamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-Naphthyl)-N-phenylacrylamide is a specialized fluorescent monomer characterized by its unique molecular architecture, which combines a reactive acrylamide functional group with a bulky, aromatic N-phenyl-1-naphthalenamine core. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, and an exploration of its current and potential applications. The inherent fluorescence and polymerizability of this compound make it a molecule of significant interest in advanced materials science, particularly for the development of photoactive polymers, specialty coatings, and organic electronics. Furthermore, the presence of the acrylamide moiety, a known Michael acceptor, coupled with the privileged naphthyl scaffold, suggests intriguing possibilities for its use as a covalent modifier or molecular scaffold in medicinal chemistry and drug development.
Introduction: The Significance of Functional Aromatic Monomers
In the pursuit of novel materials and therapeutics, the design of highly functionalized molecular building blocks is paramount. Acrylamide-based monomers are foundational to a vast array of polymers, prized for their stability and versatile reactivity. The strategic incorporation of large, photoactive aromatic groups, such as the N-phenyl-1-naphthalenamine moiety, into an acrylamide backbone imparts unique and desirable characteristics. These characteristics include enhanced thermal stability, specific solubility profiles, and, most notably, intrinsic fluorescence.
N-(1-Naphthyl)-N-phenylacrylamide emerges as a compelling example of such a monomer. Its structure is engineered to serve two primary roles: as a reactive unit for polymerization and as a carrier of specific physicochemical properties derived from its aromatic core. The resulting polymers, Poly[N-(1-naphthyl)-N-phenylacrylamide], are noted for their solubility in common organic solvents and their distinct fluorescent behavior, making them candidates for applications ranging from fluorescent probes to functional layers in optoelectronic devices. This guide serves as a senior-level resource, elucidating the core properties and methodologies associated with this high-value chemical.
Chemical Identity and Physicochemical Properties
The foundational step in evaluating any research chemical is a thorough understanding of its identity and physical characteristics. These properties dictate storage conditions, solvent selection for reactions and analysis, and potential analytical methods.
Compound Identification
A clear and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for N-(1-Naphthyl)-N-phenylacrylamide are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 78820-11-8 | [] |
| Molecular Formula | C₁₉H₁₅NO | [][2] |
| Molecular Weight | 273.33 g/mol | [][2] |
| IUPAC Name | N-naphthalen-1-yl-N-phenylprop-2-enamide | [] |
| SMILES | C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 | [] |
| InChI Key | ZAAYATMUFGQSPN-UHFFFAOYSA-N | [] |
Physicochemical Data
The physical properties of the monomer influence its handling, purification, and polymerization kinetics.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Melting Point | 102-113 °C (literature) | [2] |
| Purity | ≥98% (commercially available) | [2] |
| Solubility (Inferred) | Soluble in DMF, THF, Methylene Chloride | |
| Storage Temperature | 2-8°C | [3] |
| UV Absorption (λₘₐₓ) | 221 nm | |
| Fluorescence (Polymer) | λₑₓ 251 nm; λₑₘ 425 nm (in chloroform) |
Structural Analysis and Spectroscopic Profile
The compound's functionality is a direct result of its molecular structure. The key features are the planar, electron-rich naphthalene ring system, the phenyl group, and the vinyl group of the acrylamide, which is susceptible to polymerization and Michael addition.
Caption: Molecular structure of N-(1-Naphthyl)-N-phenylacrylamide.
Spectroscopic Insights:
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¹H NMR: The proton NMR spectrum is expected to be complex. The vinyl protons of the acrylamide group should appear as distinct multiplets in the 5.5-6.5 ppm region. The aromatic region (7.0-8.5 ppm) will show a series of overlapping multiplets corresponding to the 12 protons of the naphthyl and phenyl rings.
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¹³C NMR: Key signals would include the carbonyl carbon of the amide at ~165-170 ppm, and the vinyl carbons between 125-135 ppm. The spectrum will be rich in signals between 120-145 ppm due to the numerous aromatic carbons.
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FT-IR: The infrared spectrum provides direct evidence of the functional groups. A strong absorption band around 1660-1680 cm⁻¹ is characteristic of the tertiary amide C=O stretch. The C=C stretching of the vinyl group will appear around 1620-1640 cm⁻¹, and the C-N stretch will be visible near 1350-1450 cm⁻¹.
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UV-Vis & Fluorescence: The reported λₘₐₓ of 221 nm is consistent with the π-π* transitions of the extensive aromatic system. The significant fluorescence observed in the polymer (emission at 425 nm) is a direct consequence of the naphthyl chromophore. This property is crucial, as it allows the monomer and its corresponding polymers to be used as fluorescent labels or components in photoactive materials.
Synthesis Protocol: Amidation of N-Phenyl-1-naphthalenamine
The synthesis of N-(1-Naphthyl)-N-phenylacrylamide is not widely documented in procedural literature. However, a robust and reliable synthesis can be designed based on the well-established Schotten-Baumann reaction. This involves the acylation of a secondary amine (N-phenyl-1-naphthalenamine) with an acyl chloride (acryloyl chloride) in the presence of a base to neutralize the HCl byproduct.
Causality Behind Experimental Choices:
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Solvent: Anhydrous Dichloromethane (DCM) is chosen for its ability to dissolve the reactants and its relative inertness under the reaction conditions.
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Base: Triethylamine (TEA) is a common, non-nucleophilic organic base that effectively scavenges the HCl generated, driving the reaction to completion.
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Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acryloyl chloride and the amine, preventing side reactions and potential polymerization of the acryloyl chloride.
Step-by-Step Methodology
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Reaction Setup:
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To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-phenyl-1-naphthalenamine (1.0 eq.).
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Dissolve the amine in anhydrous DCM (approx. 5-10 mL per gram of amine).
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Add triethylamine (1.5 eq.) to the solution.
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Cool the flask to 0°C in an ice bath.
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Addition of Acryloyl Chloride:
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Slowly add acryloyl chloride (1.2 eq.), dissolved in a small amount of anhydrous DCM, to the stirred amine solution dropwise over 30 minutes.
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Critical Step: Maintain the temperature at 0°C during the addition to prevent uncontrolled reaction. A cloudy precipitate of triethylammonium chloride will form.
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Reaction Progression:
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
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Stir for an additional 4-6 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification:
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Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
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Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(1-Naphthyl)-N-phenylacrylamide as a solid.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(1-Naphthyl)-N-phenylacrylamide.
Key Applications and Research Directions
The unique structure of N-(1-Naphthyl)-N-phenylacrylamide opens avenues in several advanced research areas.
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Advanced Polymer Synthesis: The primary application is as a functional monomer. Its polymerization yields Poly[N-(1-naphthyl)-N-phenylacrylamide], a material with intrinsic fluorescence. The bulky, rigid side groups are expected to increase the polymer's glass transition temperature (Tg) and influence its solubility and film-forming properties. Related polymers have been investigated as gate insulators in organic thin-film transistors, suggesting a pathway for developing novel dielectric materials.[4]
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Materials Science and Fluorescent Probes: The strong fluorescence of the naphthyl moiety makes this monomer and its polymers suitable for creating fluorescent materials. Potential applications include fluorescent labels for biological imaging, components in organic light-emitting diodes (OLEDs), or as sensors where fluorescence might be quenched or enhanced by the presence of specific analytes.
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Drug Development and Covalent Modifiers: The acrylamide functional group is a well-known Michael acceptor. This "warhead" can form a covalent bond with nucleophilic residues, such as cysteine, in proteins. This mechanism is exploited in several approved drugs. The N-phenyl-1-naphthalenamine core can act as a scaffold, providing a rigid framework for orienting pharmacophoric features to interact with a biological target. The exploration of naphthalene-containing enamides for anticancer activity highlights the potential of this chemical family in medicinal chemistry.[5]
Conclusion
N-(1-Naphthyl)-N-phenylacrylamide is more than just a chemical intermediate; it is a highly functionalized building block with significant potential. Its well-defined chemical and physical properties, combined with a straightforward synthesis, make it an accessible and valuable tool for researchers. The convergence of a polymerizable group with a photoactive and sterically demanding aromatic core provides a rich platform for innovation in materials science and offers an intriguing, yet underexplored, scaffold for the design of novel therapeutics. As the demand for "smart" materials and targeted covalent drugs continues to grow, the importance of versatile monomers like N-(1-Naphthyl)-N-phenylacrylamide is set to increase.
References
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Pozzoli, V., & Alho, M. M. (2017). Polymerization of N-1-naphtylacrylamide revisited. 2nd International Conference and Exhibition on Materials Science and Chemistry. [Link]
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Wiley. N-(1-naphthyl)acrylamine - SpectraBase. [Link]
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Abdel-Fattah, M. T., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. [Link]
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Molbank. (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide. (2025). [Link]
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- 5. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
